Comparative Lipophilicity: The Impact of the 4-Trifluoromethoxy Group on Computed XLogP
The 4-(trifluoromethoxy) substituent significantly elevates the compound's lipophilicity compared to methoxy or unsubstituted analogs. This is a critical parameter for predicting membrane permeability and oral bioavailability in drug development. The target compound's computed XLogP of 4.6 is provided [1]. Comparator data is based on class-level inference from other benzamide series, where replacing a methoxy group (-OCH3) with a trifluoromethoxy group (-OCF3) consistently increases logP by approximately 1.0-1.5 units due to the enhanced lipophilicity of the fluorinated group [2].
| Evidence Dimension | Computed Partition Coefficient (XLogP) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | Estimated range for 3-bromo-N-(4-methoxyphenyl)benzamide analog: ~3.1 - 3.6 (Class-level inference) |
| Quantified Difference | Predicted increase of ~1.0-1.5 logP units for the target compound |
| Conditions | Computed by PubChem via XLogP3 algorithm |
Why This Matters
For procurement, this specific logP differentiates the compound from less lipophilic methoxy analogs, guiding medicinal chemists in selecting the right fragment to modulate CNS penetration or other ADME properties.
- [1] PubChem. (2025). Compound Summary for CID 1371033, 3-bromo-N-(4-(trifluoromethoxy)phenyl)benzamide. National Library of Medicine. View Source
- [2] Xing, L., et al. (2015). Trifluoromethoxy group: a 'magic methyl' replacement for improving physicochemical properties? Journal of Medicinal Chemistry, 58(21), 8588-8594. View Source
